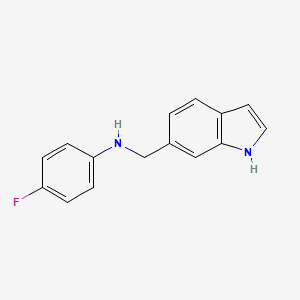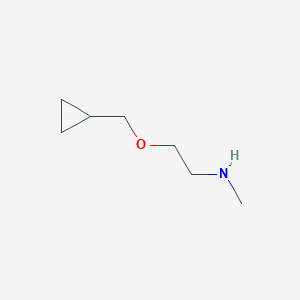
4-fluoro-N-(1H-indol-6-ylmethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "4-fluoro-N-(1H-indol-6-ylmethyl)aniline" is a chemical that appears to be related to various research areas, including the synthesis of coordination polymers, organic materials with mesogenic properties, and pharmaceutical intermediates. The papers provided discuss compounds with similar structures and functionalities, which can offer insights into the properties and potential applications of the compound .
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions, such as the addition reaction of bis(4-fluorophenyl)methanone with aniline to produce N-[Bis(4-fluorophenyl)methylene]aniline , and the condensation of 2-(2-(5-fluoro-1H-indol-1-yl)acetoamide) acetic acid with aromatic aldehydes to create oxazol-5(4H)-one derivatives . Another synthesis route includes the preparation of a fluvastatin intermediate through isopropylation, alkylation, and intramolecular cyclization . These methods could potentially be adapted for the synthesis of "4-fluoro-N-(1H-indol-6-ylmethyl)aniline."
Molecular Structure Analysis
The molecular structure of compounds similar to "4-fluoro-N-(1H-indol-6-ylmethyl)aniline" is characterized by the presence of fluorine atoms, which can influence the geometry and electronic properties of the molecule. For instance, the dihedral angles between the fluorobenzene rings and the aniline ring in N-[Bis(4-fluorophenyl)methylene]aniline are significant, indicating a non-planar structure . Such structural features are important for understanding the reactivity and interaction of the compound with other molecules.
Chemical Reactions Analysis
The chemical reactivity of related compounds includes the formation of coordination polymers with metals such as Hg(II) and Cd(II) , and the ability to form hydrogen bonds, as seen in the crystal packing of N-[Bis(4-fluorophenyl)methylene]aniline . These reactions are indicative of the potential for "4-fluoro-N-(1H-indol-6-ylmethyl)aniline" to participate in similar interactions, which could be exploited in materials science and supramolecular chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to "4-fluoro-N-(1H-indol-6-ylmethyl)aniline" can be inferred from their synthesis and molecular structure. For example, the presence of fluorine atoms is likely to affect the compound's lipophilicity and electronic properties . Additionally, the ability to form coordination polymers suggests potential applications in nanostructured materials . The synthesis of dendrimers incorporating aniline derivatives also highlights the versatility of these compounds in forming complex macromolecular structures .
Scientific Research Applications
1. Pharmacokinetics and Metabolism
Studies have investigated the metabolism and disposition of related compounds, elucidating the pathways involved in their biotransformation. For instance, the metabolism and disposition of a γ-aminobutyric acid type A receptor partial agonist were explored, highlighting the oxidative deamination and the role of monoamine oxidase-B in the metabolic process (Shaffer et al., 2008).
2. Diagnostic Imaging
Related fluorinated compounds have been used in diagnostic imaging techniques, such as positron emission tomography (PET), to distinguish between different types of lymphomas based on the intensity of uptake, providing a non-invasive method to assess disease progression and response to therapy (Schöder et al., 2005).
3. Cancer Research and Treatment
Fluorinated compounds have been examined in the context of cancer treatment, with studies on their pharmacokinetics, metabolism, and potential toxicity. One study explored the metabolism and disposition of brivanib alaninate, a dual inhibitor of vascular endothelial growth factor and fibroblast growth factor signaling pathways, emphasizing the importance of metabolic pathways in the elimination of the compound (Gong et al., 2011).
4. Environmental and Occupational Health
Research has also focused on the environmental and occupational exposure to related compounds, investigating the presence of hemoglobin adducts in workers exposed to benzidine and azo dyes, highlighting the carcinogenic potential of certain aniline derivatives (Beyerbach et al., 2005).
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, have a wide range of biological activities and can bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives, in general, are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Given the broad range of biological activities associated with indole derivatives, it is likely that this compound could have diverse effects at the molecular and cellular level .
properties
IUPAC Name |
4-fluoro-N-(1H-indol-6-ylmethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2/c16-13-3-5-14(6-4-13)18-10-11-1-2-12-7-8-17-15(12)9-11/h1-9,17-18H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBNMQVDWLPHMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)CNC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(1H-indol-6-ylmethyl)aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde](/img/structure/B1328136.png)
![Methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B1328137.png)
![Methyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate](/img/structure/B1328138.png)
![5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1328139.png)




![3',4'-Difluoro[1,1'-biphenyl]-2-amine](/img/structure/B1328164.png)



![2-[4-(Tert-butyl)phenoxy]aniline](/img/structure/B1328184.png)
